molecular formula C12H22N2O2 B3008749 Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate CAS No. 1257389-30-2

Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate

Cat. No.: B3008749
CAS No.: 1257389-30-2
M. Wt: 226.32
InChI Key: RFPGLKQZFNBZQW-UHFFFAOYSA-N
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Description

Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol It is characterized by a spirocyclic structure, which includes a seven-membered ring containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the carbamate group. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The reaction conditions are optimized to maintain the stability of the spirocyclic structure and prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (S)-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate
  • Tert-butyl ®-methyl(5-azaspiro[2.4]heptan-7-yl)carbamate

Uniqueness

Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specialized applications .

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPGLKQZFNBZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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